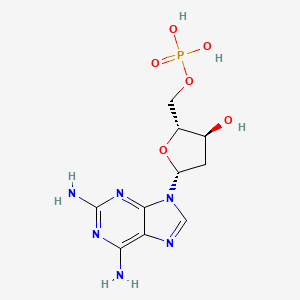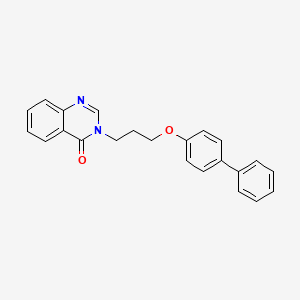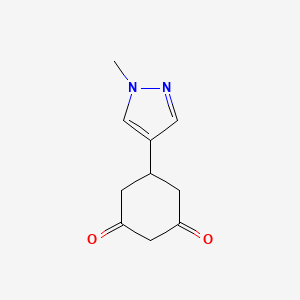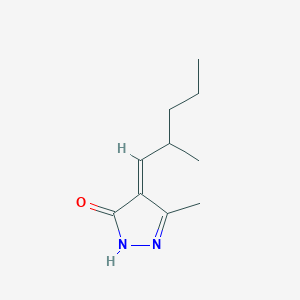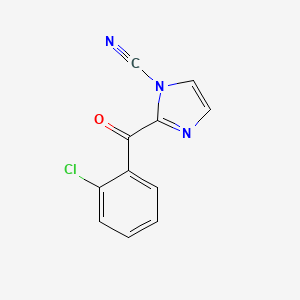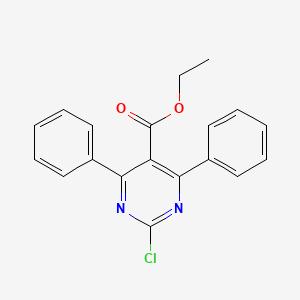
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C19H15ClN2O2 and a molecular weight of 338.79 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4,6-diphenylpyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Oxidized pyrimidine derivatives.
Reduction Reactions: Reduced pyrimidine derivatives.
Coupling Reactions: Coupled products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of phenyl groups.
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a trifluoromethyl group, leading to different chemical properties.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
113271-90-2 |
|---|---|
Molekularformel |
C19H15ClN2O2 |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H15ClN2O2/c1-2-24-18(23)15-16(13-9-5-3-6-10-13)21-19(20)22-17(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
VAASQSZNUJRHFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


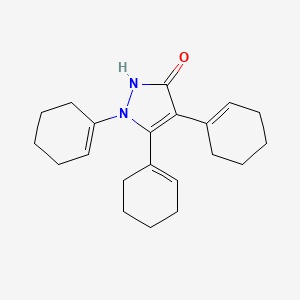


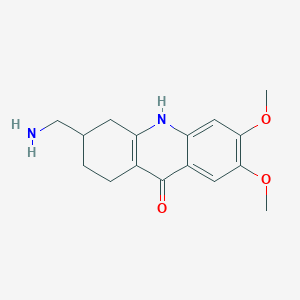
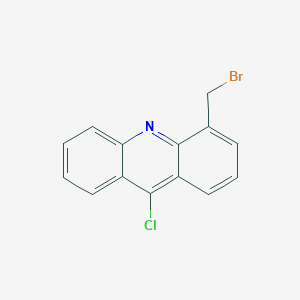


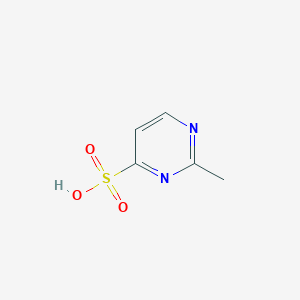
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
